Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661475
InChI: InChI=1S/C7H6FNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C7H5FNNaO4S
Molecular Weight: 241.17 g/mol

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17661475

Molecular Formula: C7H5FNNaO4S

Molecular Weight: 241.17 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate -

Specification

Molecular Formula C7H5FNNaO4S
Molecular Weight 241.17 g/mol
IUPAC Name sodium;4-fluoro-2-methyl-5-nitrobenzenesulfinate
Standard InChI InChI=1S/C7H6FNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1
Standard InChI Key WZYMBYINLWVHDU-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])F.[Na+]

Introduction

Synthesis Methods

The synthesis of sodium sulfinate compounds typically involves the sulfonation of an aromatic ring followed by neutralization with sodium hydroxide. For Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate, the starting material would likely be 4-fluoro-2-methyl-5-nitrobenzene. The sulfonation step could involve reagents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt of the sulfonic acid derivative.

Applications in Organic Synthesis and Medicinal Chemistry

Sodium sulfinate compounds are versatile building blocks in organic synthesis, allowing for the formation of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . In medicinal chemistry, compounds with similar structures to Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate may exhibit biological activities such as antimicrobial and anti-inflammatory effects due to the presence of nitro groups.

Biological Activity and Interaction Studies

While specific biological activity data for Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is not available, compounds with similar structures often interact with biological macromolecules through covalent bonding, influencing enzyme activity and protein stability. These interactions are crucial for understanding potential therapeutic effects and toxicity profiles.

Comparison with Similar Compounds

Compound NameStructure/Functional GroupsUnique Features
Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinateFluorine, methyl, nitro, sulfonateEnhanced reactivity due to fluorine and nitro groups
Sodium 2-fluoro-4-nitrobenzene-1-sulfinateFluorine, nitro, sulfonateElectrophilic properties enhanced by fluorine
Sodium 2-chloro-4-nitrobenzene-1-sulfinateChlorine, nitro, sulfonatePotential antimicrobial and anti-inflammatory activities

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